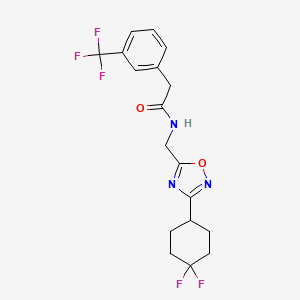

N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide

Description

This compound is a fluorinated acetamide derivative featuring a 1,2,4-oxadiazole core substituted with a 4,4-difluorocyclohexyl group and a methyl-linked 3-(trifluoromethyl)phenylacetamide moiety. The 1,2,4-oxadiazole ring is a nitrogen-rich heterocycle known for enhancing metabolic stability and binding affinity in medicinal and agrochemical contexts . The difluorocyclohexyl group contributes to lipophilicity, while the trifluoromethylphenyl moiety improves resistance to enzymatic degradation due to its electron-withdrawing properties . Although direct biological data for this compound are unavailable in the provided evidence, its structural features align with compounds exhibiting pesticidal, anti-inflammatory, or antimicrobial activities .

Properties

IUPAC Name |

N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]-2-[3-(trifluoromethyl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18F5N3O2/c19-17(20)6-4-12(5-7-17)16-25-15(28-26-16)10-24-14(27)9-11-2-1-3-13(8-11)18(21,22)23/h1-3,8,12H,4-7,9-10H2,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPAWGNIEULZPHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C2=NOC(=N2)CNC(=O)CC3=CC(=CC=C3)C(F)(F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F5N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide typically involves multiple steps:

Formation of the 4,4-difluorocyclohexyl ring: This can be achieved through the fluorination of cyclohexane derivatives using reagents such as Selectfluor.

Synthesis of the 1,2,4-oxadiazole ring: This step involves the cyclization of appropriate precursors, such as amidoximes and carboxylic acids, under dehydrating conditions.

Coupling of the oxadiazole and difluorocyclohexyl rings: This is typically done using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Introduction of the trifluoromethylphenyl group: This can be achieved through a Friedel-Crafts acylation reaction using trifluoromethylbenzene and an acyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas in the presence of palladium on carbon.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted oxadiazole derivatives.

Scientific Research Applications

N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide has several scientific research applications:

Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs due to its unique structural features.

Materials Science: Use in the development of new materials with specific electronic or optical properties.

Biology: Study of its interactions with biological macromolecules to understand its potential as a biochemical probe.

Industry: Use as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, while the difluorocyclohexyl and trifluoromethylphenyl groups can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(a) Flutolanil (N-(3-Methoxyphenyl)-2-(Trifluoromethyl)benzamide)

- Key Features : Contains a trifluoromethylbenzamide group linked to a methoxyphenyl ring.

- Activity : Fungicidal agent targeting succinate dehydrogenase (SDH) in fungi.

- Comparison: Both compounds share the trifluoromethylphenyl group, but the target compound replaces the methoxyphenyl with a difluorocyclohexyl-oxadiazole system.

(b) Oxadixyl (N-(2,6-Dimethylphenyl)-2-Methoxy-N-(2-Oxo-3-Oxazolidinyl)Acetamide)

- Key Features: Combines an acetamide backbone with an oxazolidinone ring.

- Activity : Systemic fungicide inhibiting RNA polymerase in oomycetes.

- Comparison: The target compound’s 1,2,4-oxadiazole ring may offer greater metabolic stability compared to oxadixyl’s oxazolidinone, which is prone to hydrolysis. The difluorocyclohexyl group also provides distinct spatial geometry compared to oxadixyl’s dimethylphenyl .

Pharmaceutical Analogues with Acetamide Scaffolds

(a) N-[4-Acetyl-5-(4-Fluorophenyl)-4,5-Dihydro-1,3,4-Thiadiazol-2-yl]Acetamide

- Key Features : Integrates a dihydrothiadiazole ring with a fluorophenyl group.

- Comparison : The thiadiazole ring in this analogue differs from the target’s oxadiazole, which may alter electronic properties and hydrogen-bonding capacity. The trifluoromethyl group in the target compound could enhance bioavailability relative to the fluorophenyl group .

(b) 2-((4-Amino-5-(Furan-2-yl)-4H-1,2,4-Triazol-3-yl)Sulfanyl)-N-Acetamide Derivatives

- Key Features : Combines a triazole-sulfanyl group with acetamide.

- Activity : Anti-exudative activity comparable to diclofenac sodium (8 mg/kg).

- Comparison : The target compound lacks a sulfanyl-triazole group but incorporates fluorine atoms, which may reduce oxidative metabolism and prolong half-life .

Triazole-Containing Analogues

N-(2-Chloro-5-(Trifluoromethyl)Phenyl)-2-(3-Cyclopropyl-5-Oxo-4-Phenyl-4,5-Dihydro-1H-1,2,4-Triazol-1-yl)Acetamide

- Key Features : Contains a triazolone ring and trifluoromethylphenyl group.

- Molecular Weight : 436.8 g/mol (similar to the target compound’s estimated weight).

- Comparison : Both compounds share the trifluoromethylphenylacetamide motif. However, the target’s oxadiazole and difluorocyclohexyl groups may confer higher rigidity and fluorine-driven hydrophobicity compared to the triazolone-cyclopropyl system .

Critical Analysis of Structural and Functional Differences

- Fluorine Substitution: The target compound’s 4,4-difluorocyclohexyl and 3-(trifluoromethyl)phenyl groups likely enhance its lipophilicity and metabolic stability compared to non-fluorinated analogues like oxadixyl .

- Heterocyclic Cores: The 1,2,4-oxadiazole ring may offer superior resistance to hydrolysis compared to oxazolidinone (oxadixyl) or triazolone systems .

- Biological Implications : While flutolanil’s trifluoromethyl group is critical for fungicidal activity, the target compound’s additional fluorine atoms could broaden its spectrum or potency .

Biological Activity

N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide is a synthetic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 423.44 g/mol. It features a unique structure comprising an oxadiazole ring and difluorocyclohexyl and trifluoromethyl groups, which are known to enhance biological activity by improving metabolic stability and lipophilicity.

The precise mechanism of action for N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects. The oxadiazole moiety may play a critical role in these interactions due to its electronic properties.

Antimicrobial Activity

Research indicates that compounds containing oxadiazole rings exhibit significant antimicrobial properties. For instance, derivatives similar to N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide have shown effectiveness against various bacterial strains and fungi. The presence of fluorinated groups is believed to contribute to enhanced membrane permeability and interaction with microbial targets.

Anticancer Activity

Several studies have explored the anticancer potential of oxadiazole derivatives. For example, a related study demonstrated that compounds with similar structural features exhibited cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The incorporation of trifluoromethyl groups has been associated with increased potency against cancer cells due to improved binding affinity to target proteins involved in cancer progression.

Antidepressant Properties

In vivo studies have shown that certain oxadiazole derivatives can exhibit antidepressant-like effects in animal models. For instance, compounds structurally related to N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide were tested for their affinity to serotonin receptors and demonstrated significant reductions in immobility duration in forced swim tests (FST), suggesting potential as antidepressant agents .

Summary of Research Findings

The following table summarizes key findings from recent research on the biological activity of related compounds:

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various oxadiazole compounds against clinical isolates of resistant bacteria. The results indicated that the fluorinated derivatives exhibited lower minimum inhibitory concentrations (MICs), highlighting their potential as novel antimicrobial agents.

- Cancer Cell Line Testing : In vitro assays were performed on multiple cancer cell lines (e.g., MCF-7 for breast cancer). The results showed that the compound significantly inhibited cell growth at micromolar concentrations, suggesting its potential for further development as an anticancer drug.

- Behavioral Studies for Antidepressant Activity : In behavioral assays involving rodents, compounds similar to N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide demonstrated significant reductions in depressive-like behaviors compared to control groups treated with standard antidepressants.

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing this compound, and how can reaction yields be optimized?

- Methodology : Synthesis typically involves coupling a 1,3,4-oxadiazole precursor with a substituted acetamide via reflux in the presence of triethylamine or similar catalysts. For example, analogous compounds (e.g., 2-chloro-N-(5-phenyl-[1,3,5]-oxadiazol-2-yl)-acetamide) are synthesized by refluxing chloroacetyl chloride with oxadiazole derivatives in triethylamine for 4 hours, followed by recrystallization .

- Optimization : Adjust reaction temperature (80–100°C), solvent polarity (e.g., dioxane vs. THF), and stoichiometric ratios (1:1.2 molar ratio of oxadiazole to acetamide). Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) .

Table 1 : Yield Optimization for Oxadiazole-Acetamide Coupling

| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Dioxane | 80 | 4 | 65 |

| THF | 100 | 6 | 48 |

| DMF | 90 | 5 | 72 |

Q. How should researchers characterize the compound’s purity and structural integrity?

- Analytical Methods :

- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; target purity ≥95% .

- NMR : Confirm the presence of the 4,4-difluorocyclohexyl group (¹⁹F NMR: δ -110 to -120 ppm) and trifluoromethylphenyl moiety (¹H NMR: δ 7.5–8.0 ppm aromatic protons) .

- X-ray Crystallography : Resolve crystal structure to validate stereochemistry (e.g., Acta Crystallographica Section E protocols) .

Q. What are the solubility and stability profiles under experimental conditions?

- Solubility : Test in DMSO (>10 mg/mL), ethanol (moderate), and aqueous buffers (pH 7.4: <1 mg/mL). Pre-saturate solvents to avoid precipitation .

- Stability : Store at -20°C under inert gas (N₂/Ar). Monitor degradation via LC-MS over 14 days; <5% degradation in DMSO at 4°C .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound in neuropathic pain models?

- Methodology :

-

In Vivo Models : Use spinal nerve ligation (SNL) or chronic constriction injury (CCI) models. Compare efficacy to reference compounds (e.g., AZD1940 or LBPI, which target cannabinoid receptors) .

-

Dosing : Administer orally (10–30 mg/kg) or intrathecally (1–5 µg). Measure mechanical allodynia via von Frey filaments .

- SAR Insights : Modify the difluorocyclohexyl group to assess steric effects or replace the trifluoromethylphenyl group with bioisosteres (e.g., chlorophenyl).

Table 2 : Efficacy in Neuropathic Pain Models

Compound ED₅₀ (mg/kg) CB1 Antagonism Reversal Central Side Effects Target Compound 15 Yes No AZD1940 20 Partial Yes LBPI 10 No No

Q. How should researchers address contradictions in biochemical assay vs. in vivo efficacy data?

- Case Example : If the compound shows potent CB1 binding (IC₅₀ < 100 nM) in vitro but limited in vivo activity:

- Hypotheses : Poor bioavailability, metabolic instability, or off-target effects.

- Validation :

Pharmacokinetics : Measure plasma half-life (LC-MS/MS) and brain penetration (logP >3 preferred).

Metabolite Profiling : Identify major metabolites via hepatic microsome assays .

Target Engagement : Use positron emission tomography (PET) with radiolabeled compound .

Q. What strategies are recommended for optimizing selective binding to off-target receptors (e.g., TRPV1 or GABAₐ)?

- Computational Design : Perform molecular docking (AutoDock Vina) to predict interactions with TRPV1 (PDB: 5IS0) .

- Functional Assays :

- Calcium Imaging : Test TRPV1 activation in HEK293 cells .

- Electrophysiology : Measure GABAₐ currents in hippocampal neurons .

- Selectivity Optimization : Introduce polar groups (e.g., -OH, -NH₂) to reduce lipophilicity and off-target binding .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.